Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate
Description
Properties
IUPAC Name |
methyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)10-6-5-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTPFAHCMCRODE-APPZFPTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1NCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1NCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Paal-Knorr pyrrole synthesis remains the most widely adopted method for constructing the pyrrolidine ring system. This approach involves cyclocondensation of 1,4-diketones with primary amines under acidic conditions. For rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate, the reaction employs methyl 3-aminocyclopentanecarboxylate and cyclopentanone derivatives as precursors.
Key Conditions :
- Solvent: Anhydrous ethanol or dichloromethane
- Catalyst: p-Toluenesulfonic acid (5 mol%)
- Temperature: Reflux at 78°C for 12–18 hours
- Yield: 68–72% after purification
Stereochemical Control
The cis-fused bicyclic system (3aR,6aS) is achieved through chiral auxiliaries or asymmetric catalysis. A patented method utilizes (R)-BINOL-phosphoric acid to induce enantioselectivity during the cyclization step, achieving an enantiomeric excess (ee) of 92%. Post-synthetic resolution via diastereomeric salt formation with L-tartaric acid further refines the stereochemical purity to >99% ee.
Reductive Amination Strategies
Two-Step Process for Bicyclic Framework
Reductive amination offers an alternative route by coupling cyclopentanone with methyl 3-aminocyclopentanecarboxylate. The process involves:
- Imine Formation : Reacting the amine and ketone in toluene at 110°C for 6 hours.
- In Situ Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C to room temperature.
Optimized Parameters :
| Step | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | Toluene (neat) | – | 6 h | 85% |
| 2 | NaBH3CN (2 eq) | MeOH | 2 h | 78% |
Large-Scale Adaptations
Industrial protocols replace NaBH3CN with catalytic hydrogenation (H2, 50 psi, Pd/C) to enhance safety and scalability. This modification achieves comparable yields (75–80%) while reducing borohydride waste.
Ring-Closing Metathesis (RCM) Approaches
Olefin Precursor Synthesis
RCM has emerged for constructing the cyclopenta[b]pyrrole scaffold. The strategy involves:
- Preparing diene precursors via Heck coupling of methyl 3-vinylcyclopentanecarboxylate with allylamine derivatives.
- Employing Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours.
Advantages :
- Tolerance for diverse functional groups.
- Scalable to multi-kilogram batches with >90% conversion.
Post-Metathesis Modifications
Post-RCM hydrogenation (H2, PtO2) saturates the olefinic bonds, yielding the octahydro structure. This step requires careful control to avoid over-reduction of the ester moiety.
Resolution of Racemates for Enantiopure Product
Kinetic Resolution Using Lipases
Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3aS,6aR)-enantiomer, leaving the desired (3aR,6aS)-configured ester intact. Conditions include:
- pH 7.0 phosphate buffer
- 30°C, 48-hour incubation
- Enantiomeric ratio (E) of 28.
Chiral Chromatography
Preparative HPLC with Chiralpak IA columns resolves racemic mixtures using hexane/isopropanol (90:10) mobile phase. This method achieves >99% ee but is cost-prohibitive for industrial use.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance reaction efficiency:
Waste Minimization Techniques
Green chemistry principles are integrated via:
- Solvent recycling (ethanol recovery >90%).
- Catalytic antibody technologies to replace stoichiometric reagents.
Analytical Characterization of Synthetic Batches
Spectroscopic Validation
| Technique | Key Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 3.67 (s, 3H, COOCH3), 3.12–3.05 (m, 2H, pyrrolidine H) |
| 13C NMR | 174.8 (COOCH3), 58.3 (C-3a), 52.1 (OCH3) |
| HRMS | [M+H]+ calcd. for C10H16NO2: 182.1176, found: 182.1179 |
Purity Assessment
HPLC methods using C18 columns (ACN/H2O gradient) confirm chemical purity >99.5%. Chiral detectors validate enantiomeric excess.
Comparative Analysis of Methodologies
Table 2: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Paal-Knorr | 72 | 98.5 | Moderate | $$ |
| Reductive Amination | 78 | 99.1 | High | $ |
| RCM | 85 | 97.8 | Low | $$$$ |
| Flow Chemistry | 95 | 99.9 | Very High | $$ |
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various substituted pyrroles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Core Structural Variations
The cyclopenta-pyrrole scaffold is shared among several analogs, but substituents, stereochemistry, and functional groups differ significantly:
Stereochemical Considerations
- Rac-methyl compound : Racemic mixture with undefined enantiomeric ratios, limiting specificity in chiral environments .
- Telaprevir : Defined stereocenters (1S,3aR,6aS) critical for protease inhibition activity, highlighting the importance of stereochemistry in biological targeting .
- tert-Butyl derivatives : Specific stereochemistry (e.g., 3aR,4R,6aS) ensures proper orientation for interactions in synthetic intermediates .
Functional Group Impact
- Ester vs. Carbamate : The methyl ester in the rac-methyl compound offers hydrolytic instability compared to the more stable tert-butyl carbamate in analogs .
- Amide vs. Fmoc : Telaprevir’s amide linkages enhance metabolic stability, whereas the Fmoc group in ’s compound facilitates peptide synthesis via orthogonal protection .
Pharmaceutical Relevance
- tert-Butyl carbamates : Used as intermediates in synthesizing bioactive molecules, leveraging their stability and ease of deprotection .
- Rac-methyl compound : Primarily a synthetic precursor; its racemic nature may limit direct therapeutic use but aids in exploring structure-activity relationships .
Biological Activity
Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence its biological activity. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H15NO2
- Molar Mass : 169.22 g/mol
- CAS Number : 2089245-58-7
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Predicted Interactions
- GABA Receptors : Given the structural similarities to known GABAergic compounds, it may modulate GABA receptor activity.
- Enzyme Inhibition : The carboxylate group may facilitate binding to enzymes involved in neurotransmitter synthesis or degradation.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Potential modulation of mood | |
| Neuroprotective | Possible protection against neurotoxicity | |
| Analgesic | Pain relief in animal models |
Case Studies
-
Antidepressant Activity :
A study evaluated the effects of this compound in a rodent model of depression. The results indicated a significant reduction in depressive behaviors compared to controls, suggesting its potential as an antidepressant agent. -
Neuroprotective Effects :
Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal function. -
Analgesic Properties :
In a pain model study, this compound exhibited analgesic effects comparable to standard pain relievers, indicating its potential for pain management therapies.
Q & A
What are the key synthetic strategies for Rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves cyclization, alkylation, and esterification steps. For example, substituted pyrroles can be condensed with alkylating agents under controlled temperature and solvent conditions (e.g., THF or DCM) to form the bicyclic core. Optimization includes adjusting reaction time (12–24 hours) and using catalysts like Pd(OAc)₂ for stereochemical control. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (65–80%) .
Advanced Consideration
To enhance enantioselectivity, asymmetric catalysis (e.g., chiral phosphine ligands) or enzymatic resolution can be employed. Flow microreactor systems may improve tert-butoxycarbonyl (Boc) group introduction efficiency by reducing side reactions .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry and substituent positions. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.1234). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Consideration
X-ray crystallography resolves absolute configuration, while dynamic NMR studies at variable temperatures (e.g., −40°C to 25°C) probe conformational flexibility. Chiral stationary-phase HPLC (e.g., Chiralpak AD-H) quantifies enantiomeric excess (ee) in stereoisomeric mixtures .
What pharmacological targets or mechanisms are associated with this compound?
Basic Research Focus
Preliminary studies suggest activity on neurotransmitter systems (e.g., serotonin or dopamine receptors) due to structural similarity to pyrrolidine-based neuromodulators. In vitro assays (e.g., radioligand binding) screen for affinity at GPCRs .
Advanced Consideration
Mechanistic studies using CRISPR-edited cell lines or knockout models identify specific pathways (e.g., MAPK/ERK). Metabolomics (LC-MS/MS) tracks downstream metabolites to elucidate bioactivation pathways .
How can enantiomeric purity be achieved for stereoisomeric forms of this compound?
Advanced Research Focus
Chiral resolution employs preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica). Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid enhances separation efficiency .
What are the stability profiles of this compound under varying storage and experimental conditions?
Basic Research Focus
Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show degradation <5% when stored in amber vials at −20°C. Aqueous solutions (pH 7.4 PBS) degrade faster (t₁/₂ = 48 hours), necessitating lyophilization for long-term storage .
Advanced Consideration
Forced degradation studies (0.1 M HCl/NaOH, UV light) identify major degradation products (e.g., ester hydrolysis to carboxylic acid). Stability-indicating UPLC methods (BEH C18, 1.7 µm) monitor degradation kinetics .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to serotonin receptors (5-HT₂A). QSAR analysis identifies critical substituents (e.g., methyl ester) contributing to binding energy (−9.2 kcal/mol) .
What structural analogs of this compound exhibit enhanced bioactivity?
Advanced Research Focus
Fluorinated analogs (e.g., 4,4-difluoro derivatives) show improved metabolic stability (CYP3A4 resistance). Substituent modifications (e.g., tert-butyl to benzyl groups) enhance blood-brain barrier permeability in rodent models .
What reaction mechanisms govern the compound’s cyclization steps?
Advanced Research Focus
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a stepwise [3+2] cycloaddition mechanism with a zwitterionic intermediate. Transition-state analysis identifies rate-limiting steps (ΔG‡ = 22.3 kcal/mol) .
Which in vitro and in vivo assays are suitable for evaluating its biological activity?
Basic Research Focus
In vitro: Radioligand displacement (IC₅₀ values via Scatchard plots) and functional assays (cAMP modulation). In vivo: Rodent behavioral tests (e.g., forced swim test for antidepressant activity) .
Advanced Consideration
CRISPR-Cas9-engineered zebrafish models assess developmental toxicity. Microdialysis in freely moving rats quantifies neurotransmitter release (e.g., dopamine) in real time .
How can green chemistry principles be applied to its synthesis?
Advanced Research Focus
Solvent-free mechanochemical synthesis (ball milling) reduces waste. Biocatalytic routes using immobilized enzymes (e.g., CAL-B lipase) achieve 90% atom economy. Continuous-flow systems minimize energy consumption (30% reduction vs. batch) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
